3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride, also known as 3-EtTPA-HCl, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and is often used as a reagent in the synthesis of other compounds. 3-EtTPA-HCl has a variety of biochemical and physiological effects, and is used in a range of laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : Research has focused on developing efficient synthesis methods for compounds similar to 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride. For example, a study has described the synthesis of 2-alkoxypentan-3-amine hydrochloride through a multi-step process involving alkylation, Grignard reaction, reduction, amination, and salt-forming, achieving yields of 14.3% to 18.8% (Zhang Ping-rong, 2009).
Chemical Transformations : Studies have explored the transformation of related compounds under various conditions. For instance, the formation of 1,2-dioxetanes from diethoxyethylenes by singlet oxygen has been investigated, revealing efficient and time-saving synthetic applications (P. Bartlett & A. Schaap, 1970).
Medicinal Chemistry and Drug Design
Analgesic Potential : In the field of medicinal chemistry, compounds structurally related to this compound have shown potential as analgesics. A study highlighted the synthesis of a new opioidic compound demonstrating pronounced analgesic efficiency (M. Wissler et al., 2007).
Building Blocks for Medicinal Chemistry : Bicyclo[1.1.1]pentanes, structurally related to the compound , are effective bioisosteres for aromatic rings and alkynes. A method has been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly, which are crucial for pharmaceutical applications (J. Hughes et al., 2019).
Bioconjugation and Organic Chemistry
Bioconjugation Mechanisms : Studies have also looked into the mechanisms of amide formation, crucial for bioconjugation in aqueous media, using compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, which is structurally similar to the compound of interest (N. Nakajima & Y. Ikada, 1995).
Structural Analysis and Tautomerism : The tautomeric stability and molecular structure of compounds like salicylideneimino-ethylimino-pentan-2-one have been characterized, contributing to a deeper understanding of Schiff base chemistry and its applications (Ayoub Kanaani et al., 2016).
properties
IUPAC Name |
3-ethyl-1-(2-methylphenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-9-7-6-8-11(13)3;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQDUBMGYCGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC=C1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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